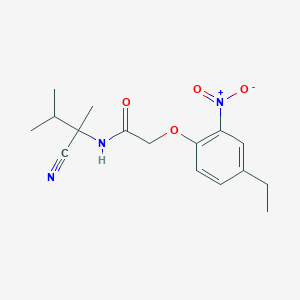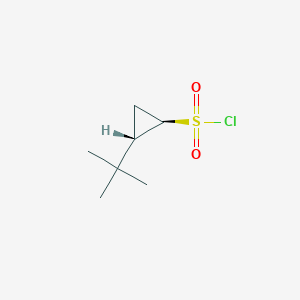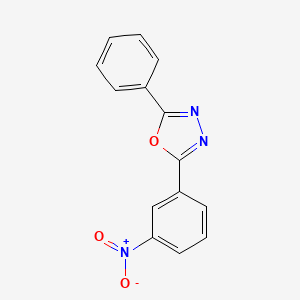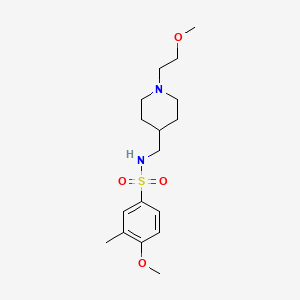
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide, also known as A-867744, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential use in treating various medical conditions.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide involves its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have anti-anxiety and anti-depressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide in lab experiments is that it is a synthetic compound, and its effects may not be the same as those of endocannabinoids produced naturally in the body.
Orientations Futures
There are several future directions that researchers could take with regards to N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide. One area of interest is the potential use of FAAH inhibitors like N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide in treating chronic pain and inflammation. Another area of interest is the potential use of these compounds in treating mental health conditions like anxiety and depression. Additionally, researchers could study the long-term effects of FAAH inhibitors on the body, including any potential side effects or risks.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 4-ethyl-2-nitrophenol with 2-bromoacetyl chloride to form 2-(4-ethyl-2-nitrophenoxy)acetyl chloride. This compound is then reacted with N-(1-cyano-1,2-dimethylpropyl)amine to produce N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide has been studied extensively for its potential use in treating various medical conditions. It is primarily being researched for its potential use as a pain reliever and anti-inflammatory agent. The compound has been shown to inhibit FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-12-6-7-14(13(8-12)19(21)22)23-9-15(20)18-16(4,10-17)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWCLBEJSBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)

![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)




![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2448726.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2448733.png)
![1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2448734.png)
